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Indirubin-3-methoxime -

Indirubin-3-methoxime

Catalog Number: EVT-10981252
CAS Number:
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Indirubin-3-methoxime is a chemical compound belonging to the class of indoles and derivatives, specifically classified as an indoline. It is a structural analog of indirubin, a well-known natural compound derived from the indigo dye and historically recognized for its biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in the field of cancer treatment and antibacterial activity.

Source

Indirubin-3-methoxime can be synthesized from various natural sources, including plants and mollusks, particularly from the extraction processes involving Tyrian purple dye. Additionally, it can be produced through synthetic methods that modify the indirubin structure to enhance its biological properties.

Classification
  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Indoles and derivatives
  • Sub Class: Indolines
  • Molecular Formula: C17H13N3O2
  • Molecular Weight: 293.30 g/mol
Synthesis Analysis

The synthesis of indirubin-3-methoxime typically involves several key steps:

  1. Starting Materials: The synthesis begins with substituted 2-bromobenzoic acids, which are transformed into corresponding dicarboxylic acids through copper-catalyzed aromatic amination reactions.
  2. Cyclization: These dicarboxylic acids undergo intramolecular cyclization in the presence of acetic anhydride to yield substituted 3-indoxyl acetates.
  3. Condensation: The key intermediates (indoxyl acetates) are then subjected to acidic condensation with isatins to form indirubins.
  4. Final Step: The target compound, indirubin-3-methoxime, is obtained by heating the synthesized indirubins with hydroxylamine hydrochloride in pyridine.

This multi-step synthetic route allows for the introduction of various substituents on the indirubin scaffold, potentially enhancing its biological efficacy .

Molecular Structure Analysis

Indirubin-3-methoxime features a complex molecular structure characterized by:

  • Core Structure: The compound contains a biindole framework that consists of two fused indole units.
  • Functional Groups: It includes a methoxy group at position 3' and an oxime group at position 3.
  • Structural Representation:
    • IUPAC Name: (Z,3E)-3-(hydroxyimino)-1',2'-dihydro-1H,3H-[2,3'-biindolyliden]-2'-one
    • SMILES Notation: O\N=C1\C(\NC2=C\1C=CC=C2)=C1\C(=O)NC2=C1C=CC=C2...

The molecular structure contributes significantly to its pharmacological properties .

Chemical Reactions Analysis

Indirubin-3-methoxime can participate in various chemical reactions due to its functional groups:

  1. Oxidation Reactions: The oxime group can undergo oxidation to form corresponding nitroso derivatives.
  2. Condensation Reactions: It can react with electrophiles due to the presence of nucleophilic sites in the indole rings.
  3. Hydrolysis Reactions: Under acidic or basic conditions, the methoxy group may be hydrolyzed, affecting the compound's stability and reactivity.

These reactions are crucial for modifying indirubin derivatives to enhance their biological activities .

Mechanism of Action

The mechanism of action of indirubin-3-methoxime primarily involves its role as an inhibitor of various kinases, such as glycogen synthase kinase 3 and cyclin-dependent kinases. The compound binds to these enzymes, disrupting their activity and subsequently affecting cell cycle regulation and apoptosis pathways.

Key Processes:

  • Enzyme Inhibition: Indirubin derivatives inhibit kinase activity by binding to ATP-binding sites or allosteric sites on the enzymes.
  • Cellular Effects: This inhibition leads to altered phosphorylation states of target proteins, influencing cellular proliferation and survival .
Physical and Chemical Properties Analysis

Indirubin-3-methoxime exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility in Water: Approximately 0.117 mg/mL
  • LogP (Octanol-Water Partition Coefficient): 2.18
  • pKa Values:
    • Strongest Acidic pKa: 7.36
    • Strongest Basic pKa: 1.51
  • Polar Surface Area: 73.72 Ų
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4

These properties are essential for understanding its bioavailability and interaction with biological systems .

Applications

Indirubin-3-methoxime has several scientific applications:

  1. Anticancer Research: Due to its ability to inhibit key kinases involved in cancer progression, it is being explored as a potential therapeutic agent for various types of cancer.
  2. Antibacterial Activity: Studies have shown that indirubin derivatives exhibit antibacterial properties against resistant strains of bacteria.
  3. Pharmacological Studies: It serves as a valuable tool in pharmacological research to understand kinase signaling pathways and their implications in diseases.
Molecular Mechanisms of Anticancer Activity in Hematologic Malignancies

Proteasome Inhibition and Ubiquitin-Proteasome System Dysregulation

Indirubin-3'-monoxime (Indirubin-3'-monoxime) exerts potent antitumor effects in hematologic malignancies by targeting the ubiquitin-proteasome system (UPS), a critical pathway for intracellular protein degradation. Its primary mechanism involves direct inhibition of proteasome activators PA28γ (PSME3) and PA200 (PSME4), which regulate the 20S proteasome core’s substrate specificity and catalytic efficiency [3] [9]. In multiple myeloma cells, Indirubin-3'-monoxime binds these activators, reducing chymotrypsin-like, caspase-like, and trypsin-like proteolytic activities by 60–80% at pharmacologically relevant concentrations (0.5–2 μM). This inhibition causes accumulation of polyubiquitinated proteins and paraproteins, overwhelming endoplasmic reticulum capacity and triggering terminal unfolded protein response [3] [9].

Table 1: Impact of Indirubin-3'-monoxime on Proteasome Activity in Multiple Myeloma Cells

Proteasome ActivatorFunctionReduction After Indirubin-3'-monoxime TreatmentConsequence
PA28γ (PSME3)Enhances 20S core cleavage of small peptides70–85%Impaired clearance of oxidized proteins
PA200 (PSME4)Facilitates nuclear proteasome activity65–75%Accumulation of DNA repair proteins
Combined activityRegulates substrate specificity>80%Paraprotein overload and ER stress

Synergistic Effects with Bortezomib in Drug-Resistant Multiple Myeloma

Indirubin-3'-monoxime overcomes bortezomib resistance by simultaneously disrupting compensatory protein-clearance pathways. In bortezomib-resistant multiple myeloma, Indirubin-3'-monoxime (1 μM) reduces PSME3/PSME4 expression by 4–6-fold while inhibiting autophagic flux through histone deacetylase 6 suppression. This dual blockade collapses the aggresome-autophagy pathway, increasing bortezomib cytotoxicity by 12–17-fold (combination index: 0.2–0.4) [3] [9]. Xenograft models demonstrate 80% suppression of drug-resistant tumor growth with Indirubin-3'-monoxime/bortezomib co-administration versus 30% with bortezomib alone [9].

Transcriptional Regulation of Tumor Suppressors and Oncogenes

Suppression of Nuclear Factor Kappa B Signaling Pathway

Indirubin-3'-monoxime disrupts Nuclear Factor Kappa B signaling by inhibiting inhibitor of nuclear factor kappa B kinase activation and nuclear translocation of RelA/p65. In multiple myeloma, this reduces nuclear factor kappa B target genes involved in proliferation (Cyclin D1), apoptosis inhibition (B-cell lymphoma 2), and cytokine signaling (Interleukin 6) by 70–90% at 48 hours post-treatment (2 μM) [3]. Mechanistically, this occurs through impaired proteasomal degradation of inhibitor of nuclear factor kappa B alpha, which sequesters nuclear factor kappa B dimers in the cytoplasm [3].

Downregulation of Ubiquitin Specific Peptidase 7 and Never In Mitosis Gene A-Related Kinase 2 Degradation

Ubiquitin Specific Peptidase 7 stabilization of oncogenic substrates is antagonized by Indirubin-3'-monoxime, which reduces Ubiquitin Specific Peptidase 7 protein levels by 60–80% in multiple myeloma cells (1.5 μM, 24 hours) [3]. This promotes Never In Mitosis Gene A-Related Kinase 2 polyubiquitination and proteasomal degradation, disrupting centrosome amplification. Never In Mitosis Gene A-Related Kinase 2 downregulation (70–90%) correlates with mitotic catastrophe and increased aneuploidy, particularly in drug-resistant clones [3].

Table 2: Transcriptional Targets Modulated by Indirubin-3'-monoxime in Hematologic Malignancies

TargetBiological FunctionRegulation by Indirubin-3'-monoximeDownstream Effect
Nuclear Factor Kappa BPro-survival transcription factorInhibition of nuclear translocationCyclin D1, ↓ B-cell lymphoma 2, ↓ Interleukin 6
Ubiquitin Specific Peptidase 7Deubiquitinating enzymeProtein degradation (60–80% reduction)Never In Mitosis Gene A-Related Kinase 2 destabilization
Tripartite Motif Containing 28Transcriptional co-regulatorTranscriptional suppression (4–6-fold)↓ Proteasome subunit genes, ↓ Autophagy genes

Induction of DNA Damage and Cell Cycle Arrest

Cyclin-Dependent Kinase Inhibition Dynamics

Indirubin-3'-monoxime directly inhibits Cyclin-Dependent Kinase 1 and Cyclin-Dependent Kinase 5 with half maximal inhibitory concentration values of 180 nM and 100 nM, respectively, competitively binding adenosine triphosphate pockets [8] [10]. This disrupts phosphorylation signaling governing cell cycle progression: Cyclin-Dependent Kinase 1 inhibition prevents activation of mitosis-promoting complexes, while Cyclin-Dependent Kinase 5 blockade impairs DNA repair coordination. In leukemia and myeloma models, sustained Cyclin-Dependent Kinase inhibition (24–48 hours) precedes retinoblastoma protein hypophosphorylation and Cyclin B1 accumulation [8] [10].

G2/M Phase Arrest Mechanisms

G2/M arrest is mediated through coordinated molecular events:

  • DNA Damage Priming: Indirubin-3'-monoxime induces reactive oxygen species-dependent DNA double-strand breaks, increasing γ-H2A.X variant histone foci >5-fold within 6 hours [4] [7].
  • Checkpoint Activation: DNA damage engages ataxia telangiectasia mutated/ataxia telangiectasia and Rad3 related kinase-checkpoint kinase 1 signaling, stabilizing Wee1-like protein kinase and inactivating Cell Division Cycle 25 phosphatases [1] [10].
  • Mitotic Machinery Suppression: Cyclin-Dependent Kinase 1 inhibition prevents phosphorylation of nuclear lamins and microtubule-associated proteins, blocking spindle assembly and chromosome segregation [10].

Flow cytometry analyses demonstrate 70–85% of leukemia and myeloma cells accumulate in G2/M phase within 24 hours of Indirubin-3'-monoxime exposure (1–2 μM), with parallel cyclin B1 upregulation (3–5-fold) and securin downregulation (60–80%) [1] [10]. This arrest progresses to mitotic catastrophe when DNA damage exceeds repair capacity.

Figure Concept: Integrated Mechanisms of G2/M Arrest

[DNA Damage] → [ATR/ATM-Chk1/2 Activation] → [Cdc25 Inactivation]  ↓  [Cyclin-Dependent Kinase 1 Inhibition] → [Failure of Mitotic Entry]  ↓  [G2/M Accumulation] → [Mitotic Catastrophe or Apoptosis]  

Properties

Product Name

Indirubin-3-methoxime

IUPAC Name

3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

InChI

InChI=1S/C17H13N3O2/c1-22-20-15-11-7-3-5-9-13(11)18-16(15)14-10-6-2-4-8-12(10)19-17(14)21/h2-9,19,21H,1H3/b20-15-

InChI Key

DLJNVUXERDSYFS-HKWRFOASSA-N

Canonical SMILES

CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O

Isomeric SMILES

CO/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O

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